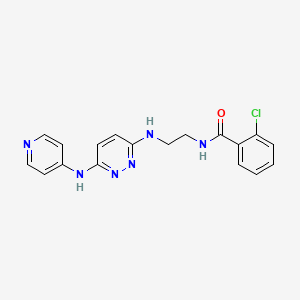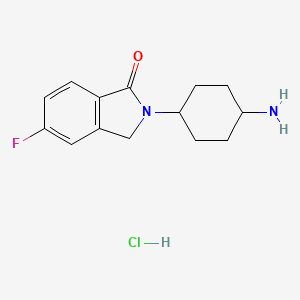
2-chloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact 3D structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions, while the amine group could participate in a variety of reactions, including alkylation, acylation, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make it more soluble in polar solvents.Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research in the field of medicinal chemistry has led to the development of new derivatives with potential antimicrobial and anticancer properties. The synthesis of new thienopyrimidine derivatives through reactions involving heteroaromatic o-aminonitrile has been explored, showing pronounced antimicrobial activity in some derivatives (Bhuiyan et al., 2006). Similarly, a study on the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives revealed moderate to good binding energies in molecular docking screenings, indicating potential antimicrobial and antioxidant activity (Flefel et al., 2018).
Pharmacological Applications
A variety of synthesized compounds based on the pyridine structure have been evaluated for their pharmacological applications. For instance, compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine exhibited significant analgesic and antiparkinsonian activities, comparable to known drugs (Amr et al., 2008). Another study discovered and evaluated benzamides as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating excellent kinase selectivity and in vivo efficacy in tumor models (Borzilleri et al., 2006).
Molecular Design and Activity
The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase inhibitor highlights the process of creating isotype-selective small molecule inhibitors with potent anticancer activity. MGCD0103 selectively inhibits HDACs 1-3 and 11, demonstrating oral bioavailability and significant antitumor activity in vivo, which has led to clinical trials (Zhou et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-4-2-1-3-14(15)18(26)22-12-11-21-16-5-6-17(25-24-16)23-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24)(H,22,26)(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTOARYURKSWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)


![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954917.png)
![Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate](/img/structure/B2954920.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2954922.png)
![6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2954923.png)

![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2954927.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2954929.png)
